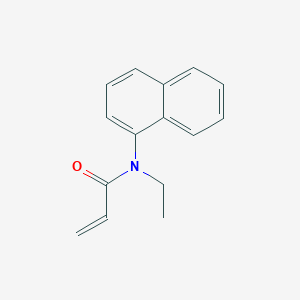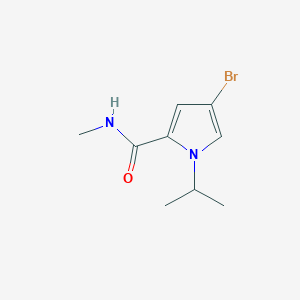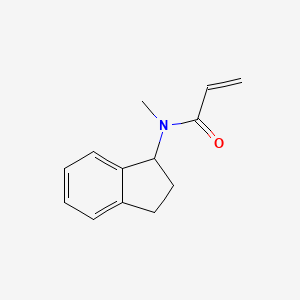
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide, also known as DFCF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFCF is a furan derivative that is structurally similar to other compounds that have shown promising results in treating various diseases.
Wirkmechanismus
The mechanism of action of N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. These effects make it a potential candidate for the treatment of a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation of using N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on investigating the compound's potential therapeutic applications in more detail, including its effects on specific types of cancer and neurodegenerative diseases. Additionally, researchers could investigate the potential side effects of N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide and develop strategies to mitigate these effects.
Synthesemethoden
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzaldehyde with methyl acetoacetate to form 3,4-difluoro-β-ketoester. This compound is then reacted with ammonium acetate and acetic anhydride to form the final product, N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c1-7-2-5-11(17-7)12(16)15-8-3-4-9(13)10(14)6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSEMLKEDXJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-5-methylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)




![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)